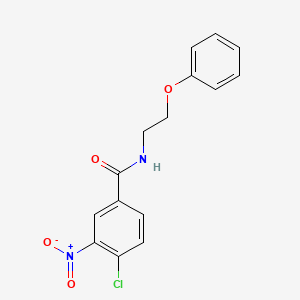

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide

Description

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and a phenoxyethyl group attached to the nitrogen atom of the benzamide moiety

Properties

IUPAC Name |

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c16-13-7-6-11(10-14(13)18(20)21)15(19)17-8-9-22-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKZITJNBYJGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group at the 3-position. This is followed by the reaction with 2-phenoxyethylamine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-chloro-3-amino-N-(2-phenoxyethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-chloro-3-nitrobenzoic acid and 2-phenoxyethylamine.

Scientific Research Applications

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-chloro-3-nitrophenol: Used as a building block for dyes and pesticides.

4-chloro-3-nitrobenzonitrile: Utilized in the synthesis of pharmaceuticals and agrochemicals.

3-chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide: Known for its inhibitory activity against certain enzymes.

Uniqueness

4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide is unique due to the presence of the phenoxyethyl group, which imparts specific physicochemical properties and biological activities

Biological Activity

4-Chloro-3-nitro-N-(2-phenoxyethyl)benzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₃ClN₂O₄

- CAS Number : 1105226-81-0

This structure features a chloro and nitro group on the benzamide core, which is critical for its biological activity.

The biological activity of 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide is thought to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory pathways .

- Receptor Interaction : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways related to cell proliferation and apoptosis .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that nitro compounds can reduce ROS levels, thereby exerting cytoprotective effects .

Biological Activities

Research has indicated that 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through its effects on key signaling pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, potentially making it useful in treating inflammatory diseases .

- Antimicrobial Properties : Nitro compounds are known for their antimicrobial activities, which may extend to this benzamide derivative .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide.

Study 1: Antitumor Activity

In a study examining various nitrobenzamide derivatives, it was found that compounds with similar structures exhibited significant antitumor activity in vitro. The mechanism was linked to the inhibition of specific kinases involved in tumor growth .

Study 2: Anti-inflammatory Effects

Research highlighted that derivatives containing nitro groups could effectively inhibit COX enzymes, leading to decreased prostaglandin synthesis. This suggests a potential application for 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide in managing inflammatory conditions .

Study 3: Antimicrobial Efficacy

A comparative analysis showed that nitro derivatives displayed varying degrees of antimicrobial activity against different pathogens. The presence of the nitro group was critical for this activity, indicating a similar potential for 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide, it is useful to compare it with other related compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 4-Chloro-3-nitro-N-(2-phenoxyethyl)benzamide | Moderate | High | Moderate |

| 4-Chloro-benzamide | Low | Moderate | Low |

| N-(2-Phenoxyethyl)benzamide | Low | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.